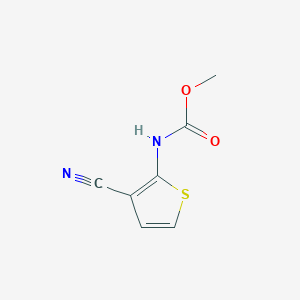

Methyl 3-cyanothiophen-2-ylcarbamate

Cat. No. B8544057

M. Wt: 182.20 g/mol

InChI Key: PDABAHVQSIVIKP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09175010B2

Procedure details

Methyl chloroformate (7.61 g, 80.5 mmol) was added drop-wise to a stirred of 2-amino-3-cyanothiophene (10 g, 80.5 mmol) and pyridine (19.1 g, 242 mmol) in dichloromethane (250 mL) at 0° C. After addition, the mixture was warmed to room temperature and stirred overnight. The reaction was treated with water (50 mL) and extracted with dichloromethane (3×150 mL). The combined organic phase was washed with 1 N hydrochloric acid (2×150 mL), saturated aqueous sodium bicarbonate (100 mL), brine (100 mL), and dried over sodium sulfate. It was filtered and concentrated to give a crude product, which was triturated with a solution of methyl tert-butyl ether and petroleum ether (1:1, 50 mL) to give 11 g (75%) of methyl 3-cyanothiophen-2-ylcarbamate as a pale white solid. 1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H), 6.63-6.65 (d, 1H), 6.94-6.96 (d, 1H), 7.94 (s, 1H).

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]([O:4][CH3:5])=[O:3].[NH2:6][C:7]1[S:8][CH:9]=[CH:10][C:11]=1[C:12]#[N:13].N1C=CC=CC=1.O>ClCCl>[C:12]([C:11]1[CH:10]=[CH:9][S:8][C:7]=1[NH:6][C:2](=[O:3])[O:4][CH3:5])#[N:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.61 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1SC=CC1C#N

|

|

Name

|

|

|

Quantity

|

19.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (3×150 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phase was washed with 1 N hydrochloric acid (2×150 mL), saturated aqueous sodium bicarbonate (100 mL), brine (100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

It was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a crude product, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was triturated with a solution of methyl tert-butyl ether and petroleum ether (1:1, 50 mL)

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C1=C(SC=C1)NC(OC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11 g | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |